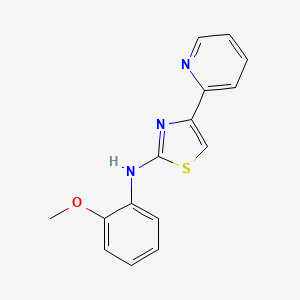

N-(2-methoxyphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-methoxyphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine, also known as MTAP, is a chemical compound that has been extensively studied for its potential therapeutic applications. MTAP belongs to the class of thiazole-based compounds and has been shown to possess promising biological activities, including anticancer, antifungal, and antibacterial properties.

Aplicaciones Científicas De Investigación

Antifungal Properties

N-(2-methoxyphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine and its derivatives show significant antifungal properties. For instance, compounds like 4-methoxy-N,N-dimethyl-6-(phenylthio)pyrimidin-2-amine have been found effective against fungi like Aspergillus terreus and Aspergillus niger. The compounds synthesized in this category are identified as potential antifungal agents with substantial biological activity (Jafar et al., 2017).

Synthesis and Modification Techniques

Synthetic methods for N-(2-methoxyphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine derivatives have been developed, highlighting their potential in chemical research. For example, a study demonstrated the synthesis of biologically potent derivatives via an oxidative C–S bond formation strategy, utilizing phenyliodine(III) bis(trifluoroacetate) as the oxidant. This method features a metal-free approach, indicating the versatility of these compounds in various synthetic applications (Mariappan et al., 2016).

Molecular Structures and Vibrational Frequencies

Studies involving molecular structures and vibrational frequencies of N-(2-methoxyphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine derivatives contribute to understanding their physical and chemical properties. For instance, research on palladium(II) and platinum(II) complexes containing benzimidazole ligands, including variants of the compound , provided insights into their potential as anticancer compounds and revealed important details about their molecular properties (Ghani & Mansour, 2011).

Antimicrobial Activities

N-(2-methoxyphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine derivatives have also shown promising results in antimicrobial activities. Research on the synthesis of thiazoles and their fused derivatives, including this compound, has indicated significant antimicrobial activities against bacterial and fungal isolates. These findings open avenues for the development of new antimicrobial agents (Wardkhan et al., 2008).

Protonation Sites and Hydrogen Bonding

Investigating the protonation sites and hydrogen bonding in mono-hydrobromide salts of N-(2-methoxyphenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine is crucial for understanding its chemical behavior. Research in this area has provided insights into the molecular conformations and distinct intermolecular hydrogen bonding patterns of these compounds (Böck et al., 2021).

Dynamic Tautomerism and Divalent N(I) Character

The compound exhibits dynamic tautomerism and divalent N(I) character, as shown in quantum chemical analysis. This reveals competitive isomeric structures and the competition between thiazole and pyridine groups in accommodating tautomeric hydrogen, which is essential for understanding the electron donating property and molecular behavior of these compounds (Bhatia et al., 2013).

Propiedades

IUPAC Name |

N-(2-methoxyphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS/c1-19-14-8-3-2-7-12(14)17-15-18-13(10-20-15)11-6-4-5-9-16-11/h2-10H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOWQUJSUTXABCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2=NC(=CS2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 5769615 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1H-indazol-6-yl)-4-[(4-methylphenoxy)acetyl]-2-piperazinone](/img/structure/B5547069.png)

![N-(3-methylphenyl)-N-[4-(4-morpholinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B5547076.png)

![4-fluoro-N-{3-[4-(1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}benzamide](/img/structure/B5547080.png)

![3-[(3-hydroxypropoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B5547085.png)

![4-{4-[4-(ethylsulfonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5547111.png)

![1-cyclopropyl-N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5547116.png)

![5-morpholin-4-yl-2-[2-(phenylsulfonyl)ethyl]pyridazin-3(2H)-one](/img/structure/B5547123.png)